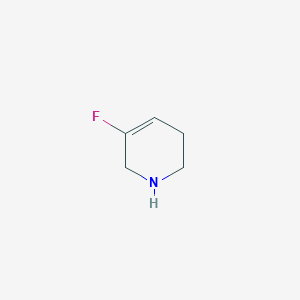

5-Fluoro-1,2,3,6-tetrahydropyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1,2,3,6-tetrahydropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FN/c6-5-2-1-3-7-4-5/h2,7H,1,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWDSFLRXTYVJEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Fluorinated Heterocyclic Scaffolds in Modern Organic Synthesis Research

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are fundamental platforms in drug discovery, with approximately 85% of all bioactive compounds featuring a heterocyclic moiety. tandfonline.com The introduction of fluorine into these scaffolds has been a transformative strategy in medicinal chemistry since the mid-20th century. tandfonline.comnih.gov Today, over 20% of all pharmaceuticals on the market contain fluorine, including a significant number of blockbuster drugs. tandfonline.comrsc.org

The significance of fluorinated heterocycles stems from the unique properties of the carbon-fluorine (C-F) bond and the fluorine atom itself. nih.gov Fluorine is the most electronegative element, yet it has a van der Waals radius similar to that of a hydrogen atom. This combination allows it to act as a "super-hydrogen" or a "bioisostere" of a hydroxyl group, but with profoundly different electronic characteristics. nih.gov The incorporation of fluorine can drastically influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, bioavailability, conformation, and acidity or basicity (pKa). researchgate.netrsc.org For instance, the high strength of the C-F bond often enhances metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing a drug's half-life. tandfonline.com Furthermore, fluorination can improve a molecule's binding affinity to target proteins and enhance membrane permeability. nih.govrsc.org These combined advantages have established fluorinated heterocycles as indispensable tools in the quest for more effective and safer therapeutic agents. nih.gov

Historical Development of Research on the Tetrahydropyridine Core

The study of tetrahydropyridines has a rich history, initially driven by their presence in natural alkaloids. researchgate.net Early synthetic work focused on methods to construct this heterocyclic core. However, research in this area intensified dramatically in the early 1980s following the tragic discovery of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). auctoresonline.org

MPTP was identified as a contaminant in a batch of synthetic heroin that caused users to develop rapid and irreversible symptoms of Parkinson's disease. auctoresonline.org Subsequent research revealed that MPTP itself is not the toxic agent, but is metabolized in the brain by the enzyme monoamine oxidase B (MAO-B) to the toxic pyridinium (B92312) ion MPP+. This discovery had a profound impact, not only providing a critical animal model for studying Parkinson's disease but also igniting immense interest in the chemistry and pharmacology of 1,2,3,6-tetrahydropyridine (B147620) derivatives. auctoresonline.orgnih.gov This led to a surge in the development of new synthetic methods for substituted tetrahydropyridines and extensive structure-activity relationship (SAR) studies to understand the requirements for MAO inhibition and neurotoxicity. researchgate.netnih.gov This historical event firmly established the tetrahydropyridine (B1245486) scaffold as a privileged structure in medicinal chemistry and neuroscience research.

Advanced Structural Characterization and Computational Studies of 5 Fluoro 1,2,3,6 Tetrahydropyridine and Derivatives

X-ray Crystallographic Analysis for Solid-State Structure Elucidation

Determination of Ring Conformations (e.g., Half-Chair, Flattened Boat)

The 1,2,3,6-tetrahydropyridine (B147620) ring is not planar and can adopt several conformations to minimize steric and electronic strain. For substituted tetrahydropyridine (B1245486) derivatives, the most commonly observed conformations are the half-chair and the flattened boat. In many crystallographic studies of related N-substituted 1,2,3,6-tetrahydropyridine derivatives, the half-chair conformation is prevalent. researchgate.net This conformation allows for a staggering of substituents, which minimizes torsional strain.

Computational studies on closely related fluorinated piperidines, which are saturated six-membered nitrogen-containing heterocycles, have shown that the presence and position of the fluorine atom can significantly influence the conformational equilibrium. researchgate.netnih.govd-nb.inforesearchgate.netnih.gov These studies, often employing Density Functional Theory (DFT) calculations, reveal that the preference for the fluorine atom to occupy an axial or equatorial position is governed by a delicate balance of hyperconjugation, electrostatic interactions (such as charge-dipole interactions), and steric hindrance. researchgate.netnih.govresearchgate.net For 5-Fluoro-1,2,3,6-tetrahydropyridine, it is anticipated that the ring would predominantly adopt a half-chair conformation, with the fluorine atom's preference for an axial or pseudo-axial position being influenced by the substitution on the nitrogen atom and the crystalline environment.

Table 1: Predicted Torsional Angles for a Half-Chair Conformation of a this compound Derivative

| Torsion Angle | Predicted Value (°) |

| N1-C2-C3-C4 | 45-55 |

| C2-C3-C4-C5 | -15 to -25 |

| C3-C4-C5-C6 | -5 to 5 |

| C4-C5-C6-N1 | 30-40 |

| C5-C6-N1-C2 | -50 to -60 |

| C6-N1-C2-C3 | 20-30 |

| Note: These are hypothetical values based on typical half-chair conformations of similar heterocyclic systems. |

Analysis of Interatomic Distances and Bond Angles in Crystal Structures

X-ray diffraction provides precise measurements of the distances between atoms (bond lengths) and the angles between bonds. These parameters are crucial for understanding the bonding within the molecule and the strain on the ring system. In a hypothetical crystal structure of a this compound derivative, the C-F bond length is expected to be in the typical range for organofluorine compounds. The C=C double bond within the ring will be significantly shorter than the C-C single bonds. The C-N bond lengths will depend on the nature of the substituent on the nitrogen atom.

Table 2: Expected Interatomic Distances and Bond Angles for a this compound Derivative

| Bond/Angle | Expected Value |

| C-F Bond Length | 1.34 - 1.38 Å |

| C=C Bond Length | 1.33 - 1.35 Å |

| C-C Single Bond Length | 1.50 - 1.54 Å |

| C-N Bond Length | 1.45 - 1.49 Å |

| C-C-C Angle | 109° - 112° |

| C-N-C Angle | 110° - 115° |

| F-C-H Angle | 108° - 110° |

| Note: These values are illustrative and based on data from analogous structures. |

Spectroscopic Techniques for Structural Validation in Academic Research

While X-ray crystallography provides a definitive solid-state structure, spectroscopic techniques are indispensable for confirming the structure of a compound in solution and for analyzing its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would provide a wealth of information.

¹H NMR: The proton NMR spectrum would show distinct signals for the different protons in the molecule. The chemical shifts and coupling constants (J-values) of the signals would provide information about the electronic environment of the protons and their spatial relationships. For instance, the coupling between the fluorine atom and adjacent protons (²JHF and ³JHF) would be clearly observable and would be highly dependent on the dihedral angle, thus aiding in the conformational analysis in solution. researchgate.netnih.gov

¹³C NMR: The carbon NMR spectrum would show the number of unique carbon atoms in the molecule. The chemical shift of the carbon atom attached to the fluorine (C-F) would be significantly affected by the high electronegativity of the fluorine atom, typically appearing at a higher chemical shift (downfield).

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that provides information about the local environment of the fluorine atom. nih.gov The chemical shift of the fluorine nucleus is very sensitive to its surroundings, making ¹⁹F NMR an excellent probe for studying conformational changes and intermolecular interactions. nih.gov

Table 3: Predicted NMR Chemical Shifts (ppm) for this compound

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (protons on C2, C3, C6) | 2.5 - 4.0 |

| ¹H (proton on C4) | 5.5 - 6.0 |

| ¹H (proton on C5) | 4.8 - 5.2 |

| ¹³C (C5) | 85 - 95 (split into a doublet by F) |

| ¹³C (C4) | 120 - 130 |

| ¹⁹F | -170 to -190 |

| Note: These are hypothetical values relative to standard references (TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F) and can vary based on solvent and substitution. |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the C-F bond, the C=C double bond, C-N bond, and the various C-H bonds. The presence of these key peaks would serve as a confirmation of the compound's identity and purity.

Table 4: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (if present) | 3300 - 3500 | Medium |

| C-H Stretch (sp²) | 3000 - 3100 | Medium |

| C-H Stretch (sp³) | 2850 - 3000 | Strong |

| C=C Stretch | 1640 - 1680 | Medium |

| C-N Stretch | 1080 - 1360 | Medium |

| C-F Stretch | 1000 - 1400 | Strong |

| Note: The exact position and intensity of the peaks can be influenced by the molecular environment and substitution. |

Quantum Chemical and Molecular Modeling Approaches

Quantum chemical and molecular modeling approaches provide profound insights into the structural and electronic properties of this compound and its derivatives. These computational methods are instrumental in understanding molecular behavior, predicting reactivity, and analyzing intermolecular forces that govern crystal packing.

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. scirp.org By applying DFT calculations, researchers can determine various electronic parameters that are crucial for understanding the behavior of this compound and its derivatives. These calculations are often performed using specific functionals and basis sets, such as B3LYP/6-31G, to obtain optimized molecular geometries and electronic properties. researchgate.netresearchgate.net

DFT studies on related fluorinated heterocyclic compounds have demonstrated that the introduction of fluorine atoms can significantly influence the electronic properties of the molecule. acs.orgresearchgate.net For instance, in studies of fluorinated pyrimidine (B1678525) derivatives, DFT calculations have been used to investigate their anti-proliferative activities by examining their electronic characteristics. nih.gov The calculated electronic properties, such as ionization potential and electron affinity, provide insights into the molecule's reactivity and potential as a drug candidate. scienceopen.com

| Parameter | Value | Significance |

|---|---|---|

| Ionization Potential (IP) | 6.270 eV | Energy required to remove an electron. scienceopen.com |

| Electron Affinity (EA) | 2.201 eV | Energy released when an electron is added. scienceopen.com |

| Electronegativity (χ) | 4.236 eV | Tendency to attract electrons. scienceopen.com |

| Chemical Hardness (η) | 2.035 eV | Resistance to change in electron distribution. scienceopen.com |

| Chemical Softness (S) | 0.246 eV | Reciprocal of hardness, indicates reactivity. scienceopen.com |

These parameters are derived from the energies of the frontier molecular orbitals and are essential for predicting how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. acs.orgresearchgate.net

A smaller HOMO-LUMO gap suggests higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. acs.org In the context of this compound derivatives, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the molecule indicates the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), respectively. researchgate.netunesp.br For example, in related heterocyclic systems, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is concentrated on the electron-deficient regions. researchgate.netresearchgate.net This analysis is crucial for understanding reaction mechanisms and designing new synthetic pathways. wikipedia.orgyoutube.com

| Parameter | Description | Implication for Reactivity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. acs.org |

Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the charge distribution within a molecule. scienceopen.com It provides a color-coded map of the electrostatic potential on the electron density surface, which is invaluable for identifying the reactive sites for electrophilic and nucleophilic attacks. scienceopen.comresearchgate.net

In an MEP map, regions with negative electrostatic potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions with positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For derivatives of this compound, the fluorine atom, being highly electronegative, will create a region of negative potential, while the hydrogen atoms of the N-H group will exhibit a positive potential. rsc.org This information is critical for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the molecule's binding affinity to biological targets. nih.gov

Analysis of Non-Covalent Interactions (e.g., C-H···π, Hydrogen Bonding)

Non-covalent interactions play a crucial role in the stabilization of molecular conformations and the formation of supramolecular structures in the solid state. researchgate.net For this compound and its derivatives, several types of non-covalent interactions are significant.

Hydrogen Bonding: The presence of the N-H group allows for the formation of hydrogen bonds, where the hydrogen acts as a donor and an electronegative atom like oxygen or fluorine can act as an acceptor. nih.gov In the crystal structure of related compounds, N-H···O and N-H···F hydrogen bonds are commonly observed, linking molecules into dimers or more extended networks. nih.govnih.gov

C-H···π Interactions: These are weak hydrogen bonds where a C-H bond acts as a hydrogen donor and a π-system (like an aromatic ring) acts as the acceptor. researchgate.net The strength of these interactions can be influenced by substituents on the aromatic ring. researchgate.net Fluorine substitution, for example, can enhance the strength of C-H···π interactions. researchgate.net These interactions are important for the stability of the crystal packing. nih.govrsc.org

Interactions involving Fluorine: The C-F bond can participate in various weak interactions, such as C-H···F and C-F···F-C interactions, which are significant in directing the crystal packing of fluorinated organic molecules. nih.gov The electrostatic contribution to these interactions is often small, with dispersion forces being the major source of attraction. rsc.orgacs.org

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal structure. acs.orgresearchgate.net It partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates that of the pro-crystal (the sum of all molecules). The Hirshfeld surface is defined as the boundary where the contribution to the electron density from the pro-molecule is equal to that from all other molecules. researchgate.net

| Interaction Type | Percentage Contribution |

|---|---|

| H···F/F···H | 34.1% nih.gov |

| H···H | ~34% acs.org |

| C···H/H···C | 15.0% acs.org |

Void Analysis for Crystal Structure Stability and Packing Efficiency

Void analysis is a computational method used to investigate the empty spaces or voids within a crystal structure. The size, shape, and distribution of these voids are critical for understanding the stability and packing efficiency of the crystal. nih.gov A crystal structure with smaller and more evenly distributed voids is generally more stable.

The analysis is typically performed using a probe radius (e.g., 0.7 Å) and an isovalue for the electron density (e.g., 0.002 e/ų). The volume of the voids is calculated, and a larger void volume might indicate a less efficiently packed and potentially less stable crystal structure. For a highly functionalized tetrahydropyridine derivative, a void volume of 19.5 ų has been reported, which constitutes a small percentage (1.1%) of the total unit cell volume, indicating a stable and efficiently packed crystal. nih.gov

Advanced Synthetic Applications and Broader Research Significance of 5 Fluoro 1,2,3,6 Tetrahydropyridine in Chemical Sciences

5-Fluoro-1,2,3,6-tetrahydropyridine as a Versatile Synthon in Complex Molecule Synthesis

Fluorinated N-heterocycles, such as this compound, are considered valuable building blocks in organic synthesis, particularly for the construction of complex, biologically active molecules. nih.govrsc.org The presence of a fluorine atom can significantly alter the reactivity and selectivity of the tetrahydropyridine (B1245486) ring, enabling a range of chemical transformations. While the direct application of this compound as a synthon in the total synthesis of complex natural products is an emerging area of research, the broader class of substituted tetrahydropyridines has been extensively used in the synthesis of alkaloids and other pharmacologically important compounds. frontiersin.org

The synthetic utility of the tetrahydropyridine core lies in its ability to be converted into the corresponding piperidine (B6355638), a privileged scaffold in medicinal chemistry. nih.gov Diastereoselective reduction of the double bond in a substituted tetrahydropyridine allows for the controlled introduction of new stereocenters, a critical aspect in the synthesis of chiral drugs. nih.gov For instance, a highly diastereoselective one-pot cascade reaction involving rhodium(I)-catalyzed C–H activation, alkyne coupling, electrocyclization, and subsequent reduction can yield highly substituted 1,2,3,6-tetrahydropyridines with excellent diastereomeric purity (>95%). nih.gov

The table below illustrates the potential of substituted tetrahydropyridines as precursors to complex piperidine structures, a strategy that is applicable to their fluorinated analogs.

| Precursor | Reaction | Product | Application |

| Substituted 1,2,3,6-tetrahydropyridine (B147620) | Diastereoselective Reduction | Polysubstituted Piperidine | Synthesis of bioactive molecules and natural product analogs |

| N-substituted tetrahydropyridine | Chemo-enzymatic Dearomatization | Stereo-defined Piperidine | Synthesis of antipsychotic drugs like Preclamol and OSU-6162 |

The introduction of a fluorine atom at the 5-position of the tetrahydropyridine ring is expected to influence the diastereoselectivity of such reduction reactions, offering a handle for fine-tuning the stereochemical outcome of the synthesis.

Contributions to Methodological Advancements in Heterocyclic Chemistry

The development of new synthetic methods for the preparation of fluorinated heterocycles is a vibrant area of chemical research. This compound and its derivatives are not only targets of these new methods but can also serve as platforms for further methodological advancements.

Development of Novel Fluorination Technologies and Reagents

The synthesis of fluorinated N-heterocycles often relies on the use of specialized fluorinating reagents. researchgate.net The development of stable, selective, and easy-to-handle N-F reagents, such as Selectfluor, has been a major breakthrough in this field. nih.govrsc.org While this compound is a product of such fluorination reactions, the study of its synthesis and reactivity can, in turn, contribute to the refinement of these technologies. For example, understanding the regioselectivity of the fluorination of dihydropyridines provides valuable data for the development of more sophisticated fluorinating agents and catalytic systems. nih.gov

The table below summarizes some common types of fluorinating agents used in the synthesis of fluorinated heterocycles.

| Reagent Class | Examples | Characteristics |

| Electrophilic N-F Reagents | Selectfluor, N-Fluoropyridinium salts | Air and moisture stable, broad functional group tolerance |

| Nucleophilic Fluorinating Agents | Potassium Fluoride (B91410) (KF) | Used in combination with an oxidant for oxidative fluorination |

Furthermore, the use of flow chemistry has been shown to enhance the safety and efficiency of fluorination reactions, particularly when using hazardous reagents like diethylaminosulfur trifluoride (DAST). durham.ac.uk

Expansion of Synthetic Strategies for Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles is a central theme in organic chemistry. frontiersin.org The development of multicomponent reactions and cascade processes has provided efficient access to complex heterocyclic scaffolds. nih.govresearchgate.net Substituted tetrahydropyridines are key intermediates in many of these strategies. nih.gov The presence of a fluorine atom in the tetrahydropyridine ring can open up new avenues for the synthesis of novel nitrogen-containing heterocycles. For example, the unique electronic properties of the C-F bond can influence the course of cycloaddition reactions or other transformations of the double bond, leading to the formation of new ring systems.

Role in Chemical Biology Research as Molecular Probes

The ability to non-invasively probe biological processes in living systems is crucial for understanding disease mechanisms and for the development of new therapeutics. Fluorinated molecules, particularly those labeled with the positron-emitting isotope fluorine-18 (B77423), play a pivotal role in this area.

Design of Chemical Tools for Investigating Biological Targets and Pathways

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiotracers labeled with positron-emitting nuclides, most commonly fluorine-18. michaeljfox.orgnih.govnih.govradiologykey.comresearchgate.net The development of novel PET tracers for specific biological targets is a major focus of chemical biology research. Fluorinated tetrahydropyridine derivatives are attractive scaffolds for the design of such probes, particularly for imaging targets in the central nervous system (CNS). nih.gov

For example, analogs of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a neurotoxin that induces parkinsonism, have been labeled with fluorine-18 to study the dopamine system in the brain. nih.gov The synthesis of [18F]-1-methyl-4-(2-fluorophenyl)-1,2,3,6-tetrahydropyridine and 1-methyl-4-[2-([18F]fluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine has been reported, and these compounds have been evaluated as potential PET tracers for studying the mechanisms of MPTP toxicity. nih.gov It is conceivable that [18F]this compound could be developed as a PET tracer for various CNS targets, such as receptors and transporters. nih.govnih.gov

The table below highlights the potential of fluorinated tetrahydropyridine derivatives as PET tracers.

| Radiotracer Candidate | Target | Potential Application |

| [18F]this compound derivatives | CNS receptors (e.g., dopamine, serotonin) | Diagnosis and monitoring of neurodegenerative and psychiatric disorders |

| 18F-labeled MPTP analogs | Dopamine system | Studying the mechanisms of neurotoxicity |

Understanding Molecular Recognition Mechanisms at a Chemical Level

The introduction of a fluorine atom into a ligand can have a profound impact on its interaction with a biological target. fu-berlin.denih.govnih.govbohrium.com The fluorine atom can participate in various non-covalent interactions, including hydrogen bonds and multipolar interactions, which can influence the binding affinity and selectivity of the ligand. durham.ac.ukresearchgate.net

Computational studies on fluorinated piperidines have shown that the fluorine atom can significantly affect the conformational preferences of the ring. nih.gov This conformational control can be exploited to design ligands that are pre-organized for binding to a specific target, thereby enhancing their potency. Molecular dynamics simulations are a powerful tool for studying the effect of fluorination on protein-ligand interactions and for understanding the role of fluorine in molecular recognition. fu-berlin.de

The study of this compound and its derivatives can provide valuable insights into the subtle interplay of steric and electronic effects that govern molecular recognition. For example, comparing the binding of fluorinated and non-fluorinated tetrahydropyridine analogs to a particular receptor can elucidate the specific contribution of the fluorine atom to the binding event. fu-berlin.de

Q & A

Q. What are the key strategies for synthesizing 5-Fluoro-1,2,3,6-tetrahydropyridine and its derivatives?

Methodological Answer: The synthesis typically involves fluorination of pyridine precursors or functionalization of tetrahydropyridine scaffolds. Key approaches include:

- Direct fluorination using agents like DAST (diethylaminosulfur trifluoride) to introduce fluorine at specific positions .

- Multi-step synthesis starting from halogenated pyridines (e.g., 2,3,5,6-tetrafluoropyridine) followed by reduction to achieve the tetrahydropyridine backbone .

- Intermediate functionalization : For example, coupling reactions with thiophene or aryl groups to enhance structural diversity, as seen in derivatives like 5-acetyl-2-amino-6-oxo-1-phenyl-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridine-3-carbonitrile .

Q. How can researchers characterize this compound and confirm its purity?

Methodological Answer: Advanced analytical techniques are critical:

- NMR Spectroscopy : -NMR is essential for confirming fluorine substitution patterns. For example, a singlet in -NMR at δ −120 ppm indicates fluorine at the 5-position .

- Mass Spectrometry (UPLC-MS) : Used to verify molecular weight and detect impurities. A study reported a mass-to-charge ratio () of 205.1 for a related fluorinated tetrahydropyridine derivative .

- Chromatography (HPLC) : Employed with ammonium acetate buffer (pH 6.5) to assess purity and resolve degradation products .

Advanced Research Questions

Q. How does this compound interact with transition metals, and what applications arise from such complexes?

Methodological Answer: The compound’s nitrogen-rich structure facilitates coordination chemistry. For example:

- Zinc(II) complexes : A study synthesized a zinc complex using 5-fluoro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine, demonstrating its stability in perchlorate salts and potential as a redox-active catalyst .

- Applications : These complexes are explored in medicinal chemistry (e.g., enzyme inhibition) and materials science (e.g., luminescent materials).

Key Insight : The fluorine atom enhances electron-withdrawing effects, stabilizing metal-ligand bonds. Researchers should optimize reaction conditions (e.g., solvent polarity, temperature) to prevent ligand decomposition .

Q. What experimental challenges arise in studying the regioselectivity of fluorination in tetrahydropyridine derivatives?

Methodological Answer: Regioselectivity is influenced by steric and electronic factors:

- Contradictions in Data : Fluorination of pyridine precursors may yield mixtures (e.g., 2,3,5,6-tetrafluoro vs. 3,4,5-trifluoro derivatives) due to competing reaction pathways .

- Mitigation Strategies :

- Use directing groups (e.g., electron-donating substituents) to control fluorine placement.

- Computational modeling (DFT) to predict reactive sites and optimize synthetic routes .

Q. How does the stability of this compound vary under different storage or reaction conditions?

Methodological Answer:

Q. What biological activities have been explored for fluorinated tetrahydropyridine derivatives?

Methodological Answer: While direct data on this compound is limited, structurally related compounds show:

- Enzyme Inhibition : Fluorinated pyridines act as inhibitors for kinases or proteases, with IC values in the nanomolar range .

- Neuropharmacology : Derivatives like 6-ethyl-2,3,4,5-tetrahydropyridine are studied for dopamine receptor modulation .

Research Gap : Further structure-activity relationship (SAR) studies are needed to elucidate the role of the fluorine substituent in bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.